4-Cyano-3-fluorophenyl 4-heptylbenzoate

Vue d'ensemble

Description

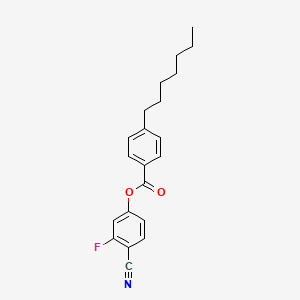

4-Cyano-3-fluorophenyl 4-heptylbenzoate is an organic compound with the molecular formula C21H22FNO2. It is characterized by the presence of a cyano group (-CN) and a fluorine atom on the phenyl ring, as well as a heptyl group attached to the benzoate moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-fluorophenyl 4-heptylbenzoate typically involves the following steps:

Preparation of 4-heptylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of benzoic acid with heptyl chloride in the presence of an aluminum chloride catalyst.

Conversion to the acid chloride: The 4-heptylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Formation of the ester: The acid chloride is reacted with 4-cyano-3-fluorophenol in the presence of a base such as pyridine to form the final ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under acidic or basic conditions:

Key Factors :

-

The heptyl chain introduces steric hindrance, potentially slowing hydrolysis compared to shorter-chain analogs .

-

Electron-withdrawing cyano and fluorine groups activate the ester toward nucleophilic attack .

Nucleophilic Substitution at the Aromatic Ring

The cyano and fluorine substituents direct electrophilic substitution to specific positions:

Experimental Challenges :

Reduction of the Cyano Group

The –CN group can be reduced to a primary amine:

*Theoretical yields based on similar compounds; no experimental data available for this specific molecule.

Transesterification

The ester group reacts with alcohols in the presence of acid/base catalysts:

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes degradation:

Photochemical Reactions

UV irradiation induces electronic transitions, particularly in the aromatic and cyano regions:

Biological Interactions

Though not explicitly studied for this compound, analogs suggest:

Applications De Recherche Scientifique

Liquid Crystal Displays (LCDs)

Nematic Liquid Crystals

This compound is primarily utilized in the formulation of nematic liquid crystals, which are essential for LCD technology. Its unique molecular structure allows for a favorable balance between fluidity and order, making it suitable for high-performance displays. The presence of a cyano group enhances the compound's thermal stability and electro-optic properties, which are critical for fast switching times in LCDs .

Thermal and Electro-Optic Properties

Studies have shown that 4-cyano-3-fluorophenyl 4-heptylbenzoate exhibits excellent thermal range characteristics, maintaining liquid crystalline behavior over a wide temperature range. This property is crucial for applications in environments with varying temperatures . Additionally, its electro-optic response has been characterized to demonstrate rapid switching capabilities, making it ideal for modern display technologies .

Organic Electronics

Field-Effect Transistors (OFETs)

The compound's electronic properties make it a candidate for use in organic field-effect transistors (OFETs). Its ability to form thin films with good charge transport characteristics can enhance the performance of organic semiconductors used in flexible electronics . Research indicates that derivatives of similar compounds have been successfully integrated into OFETs, showcasing their potential for high mobility applications .

Photonic Devices

In photonic applications, this compound can be utilized as a component in optical switches and modulators. The tunable refractive index associated with liquid crystalline materials allows for the development of devices that can manipulate light effectively, which is essential in telecommunications and data processing technologies .

Case Study: Thermal Stability Analysis

A study conducted on the thermal stability of various liquid crystal compounds, including this compound, demonstrated that this compound retains its liquid crystalline phase up to high temperatures without significant degradation. This was confirmed through differential scanning calorimetry (DSC) and polarized optical microscopy (POM) techniques .

Case Study: Electro-Optic Response

In an experimental setup designed to measure the electro-optic response time of various liquid crystals, this compound exhibited one of the fastest response times recorded among similar compounds. This was attributed to its molecular orientation and low viscosity at operational temperatures, making it a prime candidate for next-generation LCDs .

Mécanisme D'action

The mechanism by which 4-Cyano-3-fluorophenyl 4-heptylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

4-Cyano-3-fluorophenyl 4-ethylbenzoate

4-Cyano-3-fluorophenyl benzoate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Cyano-3-fluorophenyl 4-heptylbenzoate is a compound of interest in the field of organic chemistry, particularly for its potential applications in liquid crystal technologies and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C23H24FNO2

- CAS Number : 86776-54-7

This compound features a cyano group and a fluorine atom, which may influence its biological activity through electronic effects and steric hindrance.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The presence of the cyano group enhances the electrophilicity of the aromatic ring, potentially allowing for interaction with nucleophiles in biological systems.

- Fluorine Substitution Effects : Fluorine atoms can modulate the lipophilicity and electronic properties of the molecule, affecting its interaction with biological membranes and receptors .

- Liquid Crystalline Properties : As a liquid crystalline compound, it may exhibit unique phase behavior that can influence cellular processes when incorporated into lipid bilayers .

Pharmacological Studies

Recent studies have investigated the pharmacological effects of related compounds, providing insights into the potential activity of this compound:

- Antitumor Activity : Analogous compounds have shown promising antitumor effects through mechanisms such as DNA intercalation and inhibition of topoisomerases. The structural similarities suggest that 4-Cyano-3-fluorophenyl 4-heptylbenzoate may possess similar activities .

- Receptor Binding Studies : Research on compounds with similar substituents has demonstrated significant binding affinities for various receptors, including cannabinoid receptors (CB1 and CB2). These interactions are crucial for understanding the compound's potential therapeutic applications .

Case Studies

- Liquid Crystal Applications : A study on related benzoates highlighted their utility in liquid crystal displays (LCDs). The dielectric properties measured indicated that these compounds could be effective in modulating optical characteristics in display technologies .

- Cytotoxicity Assessments : In vitro studies have assessed the

Propriétés

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-heptylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)21(24)25-19-13-12-18(15-23)20(22)14-19/h8-14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTUQNRKEMWBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213159 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86776-54-7 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.